1-Chloro-2,5-difluoro-4-nitrobenzene
Overview
Description
1-Chloro-2,5-difluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2,5-difluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts, or chemical reduction using sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted derivatives where the chlorine or fluorine atoms are replaced by nucleophiles.
Reduction: The primary product is 1-chloro-2,5-difluoro-4-aminobenzene.
Oxidation: Products include nitroso derivatives and other oxidized forms.
Scientific Research Applications
1-Chloro-2,5-difluoro-4-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2,5-difluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms (chlorine and fluorine) influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, protein function, and other cellular processes.
Comparison with Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Fluoro-2,4-dinitrobenzene
- 2,4-Difluoronitrobenzene
- 1-Chloro-4-nitrobenzene
Comparison: 1-Chloro-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 1-chloro-2,4-difluorobenzene, the presence of the nitro group in the 4-position significantly alters its chemical behavior, making it more reactive in nucleophilic substitution and reduction reactions. Similarly, the compound’s properties differ from those of 1-fluoro-2,4-dinitrobenzene and 2,4-difluoronitrobenzene due to the presence of chlorine, which introduces additional steric and electronic effects.
Properties
IUPAC Name |
1-chloro-2,5-difluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYPLNIBDKWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577981 | |
Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-28-9 | |
Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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